molecular formula C15H12N2 B5554313 2-[(2-methylbenzylidene)amino]benzonitrile

2-[(2-methylbenzylidene)amino]benzonitrile

Cat. No.: B5554313
M. Wt: 220.27 g/mol
InChI Key: DFTBMLSPTWHKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylbenzylidene)amino]benzonitrile is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.100048391 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Chemistry

2-[(2-methylbenzylidene)amino]benzonitrile and its derivatives are utilized in various synthesis processes. For instance, Dong et al. (2015) described the synthesis of 2-(alkylamino)benzonitriles through a rhodium-catalyzed cyanation on the aryl C-H bond (Dong et al., 2015). Additionally, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors, has been reported by Ju Xiu-lia (2015), illustrating its role in pharmaceutical research (Ju Xiu-lia, 2015).

2. Fluorescent Probes and Imaging

Benzonitrile derivatives, including this compound, are used in the development of fluorescent probes. Zheng Li et al. (2021) demonstrated the use of a benzothiazole-based fluorescent chemosensor for detecting Al3+/Zn2+ in an aqueous medium, with potential applications in biological imaging (Zheng Li et al., 2021).

3. Biochemical and Pharmaceutical Research

These compounds are also explored in biochemical and pharmaceutical research. For example, Zaklina Smelcerovic et al. (2015) investigated the xanthine oxidase inhibitory properties and anti-inflammatory activity of 2-amino-5-alkylidene-thiazol-4-ones, including derivatives of this compound (Zaklina Smelcerovic et al., 2015).

4. Material Science and Nanotechnology

In the field of material science and nanotechnology, compounds like this compound are used in the fabrication of novel materials. A. Kundu et al. (2016) explored the aggregation-induced emission of excited-state intramolecular proton transfer compounds, showing the application of these compounds in the development of light-emitting nanoparticles (A. Kundu et al., 2016).

Properties

IUPAC Name

2-[(2-methylphenyl)methylideneamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-12-6-2-3-8-14(12)11-17-15-9-5-4-7-13(15)10-16/h2-9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTBMLSPTWHKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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